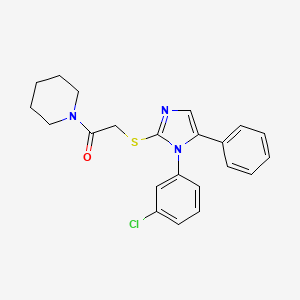

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3OS/c23-18-10-7-11-19(14-18)26-20(17-8-3-1-4-9-17)15-24-22(26)28-16-21(27)25-12-5-2-6-13-25/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUBOGYPXJFZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Imidazole Ring: This can be achieved by reacting a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic conditions.

Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

Piperidine Substitution: Finally, the compound can be reacted with piperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could potentially reduce the imidazole ring or other functional groups.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Research indicates strong inhibitory effects against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains). The compound also shows moderate activity against Gram-negative bacteria and fungi.

| Pathogen | Activity | Notes |

|---|---|---|

| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |

| Escherichia coli | Moderately Inhibitory | Less effective compared to Gram-positive |

| Candida albicans | Moderate Activity | Potential antifungal applications |

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays. Its imidazole ring allows it to bind effectively to metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing new drugs targeting specific enzymes involved in disease processes.

Material Science

There is ongoing research into the use of this compound in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for developing advanced materials in electronics.

Mechanism of Action

The exact mechanism of action of 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives (Compounds 22–28)

- Core Heterocycle : Tetrazole (5-membered ring with four nitrogen atoms) vs. imidazole (5-membered ring with two nitrogen atoms).

- Substituents : Aryl groups (e.g., phenyl, substituted phenyl) at the tetrazole N1-position.

- Synthesis : Aryl anilines react with sodium azide and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperidine substitution .

- Key Differences: Tetrazoles are more polar and metabolically stable than imidazoles due to their higher nitrogen content.

Structural Analog: 2-((1-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 7)

- Core Heterocycle : Same imidazole scaffold but with a 4-methoxyphenyl group instead of 3-chlorophenyl.

- Substituents: Thiazole-linked acetamide replaces the piperidinyl ethanone group.

- Synthesis: Utilizes 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate in ethanol .

- Key Differences: The methoxy group at the 4-position may reduce steric hindrance compared to the 3-chloro substituent.

Structural Analog: Benzoimidazole-Triazole-Thiazole Hybrids (Compounds 9a–9e)

- Core Heterocycle : Benzoimidazole (fused benzene-imidazole) vs. standalone imidazole.

- Substituents: Triazole-thiazole-acetamide chains attached via phenoxymethyl linkers.

- Synthesis : Multi-step reactions involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Structural Analog: Fluorinated Benzoimidazole Derivatives (EP 1 926 722 B1)

- Core Heterocycle : Benzoimidazole with fluorinated aryl groups.

- Substituents : Trifluoromethyl and fluoro groups enhance lipophilicity and metabolic stability.

- Synthesis : Uses isothiocyanate intermediates and selective fluorination .

- Key Differences :

- Fluorine atoms improve bioavailability and membrane permeability compared to chlorine.

- The trifluoromethyl group is a stronger electron-withdrawing group than chlorine, altering electronic properties of the aromatic ring.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The target compound’s imidazole-thioether-piperidine architecture allows modular modifications, as seen in analogs like Compound 7 (methoxy substitution) and tetrazole derivatives .

- Bioactivity Trends : Thioether-linked compounds (e.g., Compound 7) show COX1/2 inhibition, suggesting the target compound may interact with similar pathways . Fluorinated analogs highlight the role of halogenation in optimizing pharmacokinetics .

- Structural Trade-offs : While benzoimidazole-triazole hybrids exhibit enhanced planarity for target binding, their synthetic complexity may limit scalability compared to simpler imidazole derivatives .

Biological Activity

2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a piperidinyl moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H21ClN4OS, with a molecular weight of approximately 426.9 g/mol. The structural components include:

- Imidazole Ring : Facilitates interactions with enzymes and receptors.

- Thioether Linkage : Enhances solubility and stability.

- Piperidinyl Moiety : Contributes to binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can chelate metal ions at enzyme active sites, inhibiting their activity. The piperidinyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity against various pathogens:

| Pathogen | Activity Level | Notes |

|---|---|---|

| Staphylococcus aureus | Strongly Inhibitory | Effective against MRSA |

| Escherichia coli | Moderately Inhibitory | Less effective than Gram-positive bacteria |

| Candida albicans | Moderate Activity | Potential for antifungal applications |

The compound exhibits strong inhibitory effects against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Line Studies : The compound was tested on several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer), showing promising cytotoxicity with IC50 values comparable to established anticancer agents .

- Molecular Docking Studies : These studies revealed strong binding affinities with key proteins involved in cancer progression, suggesting a potential role as an anticancer agent .

Case Studies

Several case studies have been published highlighting the biological activity of compounds related to this structure:

- Study on Antimicrobial Efficacy :

- Anticancer Activity Assessment :

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally related imidazole-thioether derivatives often involves nucleophilic substitution or coupling reactions. For example, thioether linkages can be formed by reacting a thiol-containing intermediate with a halogenated precursor under mild basic conditions. A heterogenous catalytic system using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour has been reported for analogous compounds, achieving high yields . Optimization may include adjusting solvent polarity (e.g., DMF vs. PEG-400), catalyst loading, or reaction time, monitored by TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- IR Spectroscopy : Look for absorption bands corresponding to C=S (~650–750 cm⁻¹), C=O (~1650–1750 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the piperidine methylene protons (δ 2.5–3.5 ppm), aromatic protons from the chlorophenyl/phenyl groups (δ 6.8–7.8 ppm), and the imidazole proton (δ 7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the thioether and piperidine moieties.

Q. How can purification challenges (e.g., low yields in thioether formation) be addressed?

Recrystallization in water-miscible solvents like aqueous acetic acid or ethanol is effective for removing unreacted starting materials. For stubborn byproducts, column chromatography using silica gel with a gradient of ethyl acetate/hexane (20–50%) can isolate the target compound .

Advanced Research Questions

Q. How can discrepancies in NMR data for imidazole derivatives be resolved?

Conflicting NMR signals may arise from tautomerism in the imidazole ring or dynamic conformational changes. Variable-temperature NMR (e.g., 25–60°C) can stabilize rotamers, while 2D techniques (COSY, HSQC) clarify coupling patterns. For example, NOESY can distinguish between 1,4- and 1,5-disubstituted imidazole conformers .

Q. What strategies improve regioselectivity in the synthesis of substituted imidazoles?

Substituent effects on the imidazole ring (e.g., electron-withdrawing groups at the 1- and 5-positions) can direct reactivity. For example, the 3-chlorophenyl group may sterically hinder nucleophilic attack at C-2, favoring thioether formation at C-4. Computational modeling (DFT) can predict favorable transition states for regioselective pathways .

Q. How can X-ray crystallography validate the compound’s structure and inform activity studies?

Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the thioether linkage and piperidine geometry. For example, a related compound (1-[3-(2,4-dichlorophenyl)-pyrazol-1-yl]ethanone) showed a dihedral angle of 85.2° between the imidazole and phenyl rings, influencing steric interactions in biological targets .

Q. What computational methods are suitable for predicting bioactivity based on structural analogs?

Molecular docking (e.g., AutoDock Vina) using protein targets (e.g., bacterial enzymes or kinases) can assess binding affinity. For instance, thiophene-containing imidazoles showed strong docking scores (−9.2 kcal/mol) with acetylcholinesterase, suggesting potential neuroactivity . MD simulations (>100 ns) further evaluate stability of ligand-receptor complexes.

Q. How do substituents on the phenyl rings affect the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the imidazole C-2 position, accelerating nucleophilic substitution. Conversely, bulky groups (e.g., -CF₃) may reduce solubility. Stability studies under acidic/alkaline conditions (pH 3–10) can identify degradation pathways, monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.